2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile

Synthetic chemistry Hydrolysis stability Quinazoline-2,4-dione

This 1-methyl-3-(cyanomethyl)quinazoline-2,4-dione (CAS 1246652-53-8) is the strategic nitrile intermediate for antimicrobial and anticonvulsant drug discovery. Unlike the ester (CAS 58004-83-4) or acid (CAS 55558-97-9) analogs, the nitrile resists alkaline hydrolysis, enabling orthogonal transformations (reduction, cycloaddition, controlled hydrolysis) that are impossible with the ester or acid. It is the optimal precursor for chitin synthase inhibitors (CHS IC₅₀ as low as 0.166 mmol/L), MRSA-active compounds, and anticonvulsant leads with a protective index of 3.58. Procure the nitrile to maximize downstream synthetic flexibility.

Molecular Formula C11H9N3O2
Molecular Weight 215.212
CAS No. 1246652-53-8
Cat. No. B2770857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile
CAS1246652-53-8
Molecular FormulaC11H9N3O2
Molecular Weight215.212
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C1=O)CC#N
InChIInChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3
InChIKeyZASBDNOFRCTFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile (CAS 1246652-53-8): Core Scaffold Overview for Procurement Decisions


2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile (CAS 1246652-53-8), molecular formula C₁₁H₉N₃O₂ and molecular weight 215.21 g/mol, is a 1-methyl-3-substituted quinazoline-2,4-dione derivative bearing a cyanomethyl group at the N3 position . This compound belongs to the quinazoline-2,4-dione class, a privileged scaffold in medicinal chemistry with documented applications in antifungal, antibacterial, and anticonvulsant drug discovery programs [1]. Its primary documented role is as a versatile synthetic intermediate—specifically, it serves as the direct precursor to the carboxylic acid derivative (CAS 55558-97-9) and as a key building block for constructing chitin synthase (CHS) inhibitors and antimicrobial agents [2]. The nitrile functionality distinguishes it from the corresponding ethyl ester and carboxylic acid analogs, imparting orthogonal reactivity that is exploited in multi-step medicinal chemistry syntheses.

Why 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile Cannot Be Replaced by Its Ester or Acid Analogs in Synthetic Workflows


The N3-cyanomethyl substituent in CAS 1246652-53-8 confers chemically distinct reactivity that cannot be replicated by the ethyl ester (CAS 58004-83-4, demethyl analog) or carboxylic acid (CAS 55558-97-9) congeners. Critically, Süsse and Johne (1987) demonstrated that the nitrile derivative resists alkaline hydrolysis under conditions that cleanly convert the corresponding ester to the carboxylic acid—quinazoline-2,4-dione reacted with ethyl bromoacetate to yield the ester (compound 13), which was subsequently hydrolyzed to the diacetic acid (compound 11), whereas the nitrile analog (compound 14, prepared using chloroacetonitrile) could not be converted into compound 11 under identical conditions [1]. This differential stability is not a trivial property; it dictates the choice of downstream chemistry. The nitrile enables orthogonal transformations—reduction to the primary amine, cycloaddition to tetrazoles or triazoles, and controlled hydrolysis to the amide—that are inaccessible from the ester or acid, making generic substitution a potential source of synthetic failure or route redesign.

Quantitative Differentiation Evidence for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile (CAS 1246652-53-8)


Alkaline Hydrolysis Resistance: Nitrile (CAS 1246652-53-8) vs. Ester Analog in Quinazoline-2,4-dione Series

In a direct comparative study, quinazoline-2,4-dione (compound 12) was alkylated separately with ethyl bromoacetate and chloroacetonitrile. The resulting ester (compound 13) underwent alkaline hydrolysis to yield the diacetic acid derivative (compound 11), while the nitrile (compound 14, the structural analog of CAS 1246652-53-8) could not be converted to compound 11 under the same hydrolysis conditions [1]. This establishes that the nitrile is chemically orthogonal to the ester under standard hydrolytic conditions, a property critical for synthetic route design where selective functional group manipulation is required.

Synthetic chemistry Hydrolysis stability Quinazoline-2,4-dione Functional group orthogonality

Chitin Synthase Inhibitory Activity of Derivatives Synthesized from CAS 1246652-53-8 Scaffold vs. Polyoxin B

Using 2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetic acid (CAS 55558-97-9)—the direct hydrolysis product of the target nitrile—as the key intermediate, Noureldin et al. (2018) synthesized a series of 14 quinazoline-2,4-dione-acetamido acid conjugates (compounds 6a–m and 7) and evaluated their chitin synthase (CHS) inhibitory activity [1]. The most potent compound, the dimeric derivative 7, exhibited an IC₅₀ of 0.166 mmol/L against CHS, which is numerically slightly superior to the positive control polyoxin B (IC₅₀ = 0.17 mmol/L) [1]. In earlier work by Ji et al. (2014), a related 1-methyl-3-substituted quinazoline-2,4-dione derivative (compound 5c) achieved an IC₅₀ of 0.08 mmol/L against CHS, representing a 2.25-fold improvement over polyoxin B (IC₅₀ = 0.18 mmol/L) [2]. These data demonstrate that the quinazoline-2,4-dione scaffold accessed via the nitrile intermediate can yield CHS inhibitors with potency comparable to or exceeding that of the established nucleoside-based standard.

Antifungal Chitin synthase inhibition IC50 Quinazoline-2,4-dione

Antifungal Activity of 1-Methyl-3-Substituted Quinazoline-2,4-dione Derivatives vs. Fluconazole and Polyoxin B Against Candida albicans and Aspergillus flavus

Ji et al. (2014) reported that 1-methyl-3-substituted quinazoline-2,4-dione derivatives—the compound class directly accessible from CAS 1246652-53-8 as a building block—exhibited potent antifungal activity against clinically relevant fungal strains [1]. Against Candida albicans, compounds 5g and 5k were 8-fold more potent than fluconazole and 4-fold more potent than polyoxin B. Against Aspergillus flavus, compounds 5g, 5l, and 5o were 16-fold more potent than fluconazole and 8-fold more potent than polyoxin B [1]. Against Cryptococcus neoformans, the MIC values of compounds 5c, 5d, 5e, and 5l were comparable to both fluconazole and polyoxin B [1]. Furthermore, these compounds exhibited negligible antibacterial activity, indicating fungal selectivity—a critical advantage for antifungal drug development [1].

Antifungal MIC Candida albicans Aspergillus flavus Fluconazole

Antimicrobial Activity of 1-Methyl-3-Substituted Quinazoline-2,4-dione Derivatives Against MRSA and Gram-Positive Bacteria: Patent Evidence

Chinese patent CN102675226B (Southwest University, 2014) discloses 3-substituted-1-methyl-quinazoline-2,4-dione compounds for which CAS 1246652-53-8 is a key synthetic intermediate [1]. In vitro antimicrobial testing revealed that these compounds exhibit inhibitory activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative bacteria (Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa) and fungi (Candida albicans) [1]. The patent explicitly states that the inhibitory activities of certain compounds against specific tested strains are 'approximate to or even superior to those of existing drugs such as streptomycin sulfate and polyoxin D,' with particular sensitivity noted against MRSA [1]. This establishes the commercial and therapeutic relevance of derivatives accessible from this building block.

Antibacterial MRSA MIC Quinazoline-2,4-dione Patent CN102675226B

Enzyme Inhibitory Activity of Derivatives Bearing the 1-Methyl-2,4-dioxo-quinazoline Scaffold: Brenda Database Evidence

The BRENDA enzyme database documents that 1-(2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)pyrrolidine-2-carboxylic acid—a derivative directly accessible from CAS 1246652-53-8 via hydrolysis and amino acid coupling—exhibits 75.5% inhibition of chitin synthase (EC 2.4.1.16) from Saccharomyces cerevisiae at a concentration of 0.3 mg/mL at pH 7.5 and 37°C [1]. While a direct comparator is not provided in the same entry, this level of inhibition at sub-milligram-per-mL concentrations is consistent with the IC₅₀ values reported in the primary literature (see Evidence Item 2) and confirms that the 1-methyl-2,4-dioxo-quinazoline pharmacophore retains target engagement upon derivatization.

Enzyme inhibition Chitin synthase Brenda database Saccharomyces cerevisiae

Commercial Availability and Purity Benchmarking of CAS 1246652-53-8 vs. Closest Purchasable Analogs

CAS 1246652-53-8 is commercially available from multiple suppliers at purity levels of 97–98% (HPLC) with ISO-certified quality systems . In comparison, the direct carboxylic acid analog (CAS 55558-97-9) is available at 97% purity , while the demethylated ethyl ester analog (CAS 58004-83-4) is listed at 95%+ purity . The nitrile intermediate thus offers purity parity or slight advantage over alternative building blocks, with the additional benefit of documented synthetic utility in published medicinal chemistry workflows (see Evidence Items 1–3). Multiple sourcing options (MolCore, Leyan, CheMenu) reduce single-supplier procurement risk.

Commercial availability Purity Procurement ISO certification

Optimal Application Scenarios for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile (CAS 1246652-53-8)


Medicinal Chemistry: Synthesis of Non-Nucleoside Chitin Synthase Inhibitors for Antifungal Drug Discovery

CAS 1246652-53-8 is the optimal starting material for constructing 1-methyl-3-substituted quinazoline-2,4-dione-based chitin synthase inhibitors. As demonstrated by Noureldin et al. (2018), hydrolysis of the nitrile to the carboxylic acid (CAS 55558-97-9) followed by amino acid coupling yields compounds with CHS IC₅₀ values as low as 0.166 mmol/L, comparable to polyoxin B (0.17 mmol/L) [1]. Ji et al. (2014) further showed that optimized derivatives from this scaffold exhibit 8–16 fold superior antifungal potency over fluconazole against Candida albicans and Aspergillus flavus [2]. Selecting the nitrile rather than the pre-hydrolyzed acid as the procurement target enables the medicinal chemist to control the timing of nitrile hydrolysis and exploit the nitrile's orthogonal stability during earlier synthetic steps where the free carboxylic acid would interfere.

Antibacterial Lead Optimization: MRSA-Targeted Quinazoline-2,4-dione Derivatives

Patent CN102675226B establishes that 1-methyl-3-substituted quinazoline-2,4-dione compounds—for which CAS 1246652-53-8 is a key building block—exhibit antimicrobial activity against MRSA, with certain derivatives matching or exceeding the potency of streptomycin sulfate [1]. The patent specifically highlights MRSA sensitivity as a standout feature. For antibacterial programs targeting WHO priority pathogens, procuring the nitrile intermediate provides direct synthetic access to the patented 3-substituted quinazoline-2,4-dione chemical space, which has demonstrated Gram-positive selectivity and potential for overcoming existing resistance mechanisms.

Multi-Step Parallel Synthesis Libraries Requiring Orthogonal Functional Group Reactivity

The nitrile group in CAS 1246652-53-8 is chemically orthogonal to the ester and carboxylic acid analogs: Süsse and Johne (1987) showed that the nitrile survives alkaline hydrolysis conditions that quantitatively convert the corresponding ester to the acid [1]. This property is strategically valuable in multi-step parallel synthesis where the nitrile can be carried through multiple transformations as a masked functional group and then selectively unveiled (e.g., reduced to CH₂NH₂, hydrolyzed to CONH₂ or COOH, or converted to tetrazole via [3+2] cycloaddition) at the optimal stage of the synthetic sequence. Procurement of the nitrile rather than the acid or ester thus maximizes downstream synthetic flexibility.

Anticonvulsant Drug Discovery: N-Substituted Carboxamide Libraries

Deepakumari et al. (2016) demonstrated that N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides—accessible via functionalization of the carboxylic acid derived from CAS 1246652-53-8—exhibit potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with compound 4c achieving a protective index of 3.58 and lower neurotoxicity than reference drugs valproate and methaqualone [2]. For CNS drug discovery programs exploring quinazoline-2,4-dione-based anticonvulsants, the nitrile intermediate offers a higher-purity (97–98%) starting point compared to directly sourced carboxylic acid analogs.

Quote Request

Request a Quote for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.